molecular formula C9H11ClO B8723269 3-Methoxy-4-methylbenzyl chloride CAS No. 4685-51-2

3-Methoxy-4-methylbenzyl chloride

Cat. No.: B8723269
CAS No.: 4685-51-2
M. Wt: 170.63 g/mol
InChI Key: IZSJEIXMICBILL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Methoxy-4-methylbenzyl chloride (C$9$H${11}$ClO) is an aromatic organic compound featuring a benzyl chloride backbone substituted with a methoxy (-OCH$3$) group at the 3-position and a methyl (-CH$3$) group at the 4-position. benzyl chloride) . The molecular weight of the benzoyl derivative is 184.619 g/mol, with a monoisotopic mass of 184.029107 .

Synthesis and Applications
Benzyl chloride derivatives are typically synthesized via Friedel-Crafts alkylation or chloromethylation of substituted toluene precursors. These compounds serve as intermediates in pharmaceuticals, agrochemicals, and polymer industries. For example, substituted benzyl chlorides are precursors to benzyl alcohols, amines, and ethers through nucleophilic substitution reactions.

Properties

CAS No.

4685-51-2

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

4-(chloromethyl)-2-methoxy-1-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3

InChI Key

IZSJEIXMICBILL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Functional Group Key Properties/Applications References
3-Methoxy-4-methylbenzyl chloride C$9$H${11}$ClO 3-OCH$3$, 4-CH$3$ Benzyl chloride (Cl-CH$_2$-) Intermediate in organic synthesis N/A
4-Methoxybenzyl chloride C$8$H$9$ClO 4-OCH$_3$ Benzyl chloride Pharmaceutical precursor
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde C${16}$H${15}$ClO$_3$ 3-Cl, 5-OCH$_3$, 4-(4-methylbenzyloxy) Aldehyde Building block for heterocycles
3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride C${16}$H${15}$ClO$_3$ 3-OCH$_3$, 4-(4-methylbenzyloxy) Benzoyl chloride (Cl-CO-) Polymer and dye synthesis

Key Findings:

Substituent Effects on Reactivity: The position of methoxy groups significantly influences electronic properties. For example, 4-methoxybenzyl chloride (para-substitution) exhibits higher electron density at the benzyl position compared to this compound (meta-substitution), altering its reactivity in nucleophilic substitutions .

Functional Group Comparisons :

  • Benzyl chloride vs. Benzoyl chloride : Benzyl chlorides (Cl-CH$_2$-) are more reactive in alkylation reactions, whereas benzoyl chlorides (Cl-CO-) are electrophilic acylating agents. For instance, 3-Methoxy-4-methylbenzoyl chloride is used in esterification, while benzyl chlorides are preferred for forming carbon-nitrogen bonds .

Metabolic and Safety Profiles: While direct data for this compound is unavailable, structurally related compounds like 3-methoxy-4-hydroxyphenylglycol (a norepinephrine metabolite) highlight the role of methoxy groups in modulating biological activity and degradation pathways .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-hydroxy-4-methylbenzaldehyde is dissolved in water (1–10 times the substrate mass), followed by the dropwise addition of sodium hydroxide (0.25–0.7 times the substrate mass) at 10–50°C. Methyl sulfate (0.9–2 times the substrate mass) is then introduced over 0.5–6 hours, with post-reaction pH adjustment to 9–10 using sodium hydroxide. Solvent extraction with methylene chloride or chloroform isolates the product, yielding 3-methoxy-4-methylbenzaldehyde with minimal byproducts.

Table 1: Methylation Conditions for 3-Hydroxy-4-methylbenzaldehyde

ParameterRangeOptimal Value
Temperature10–50°C25°C
Reaction Time2–36 hours3 hours
Methyl Sulfate Ratio0.9–2.0 (substrate eq.)1.14 (substrate eq.)
SolventMethylene chlorideMethylene chloride
Yield85–92%90%

The methylation efficiency depends on controlled temperature and stoichiometric precision, as excess methyl sulfate increases side reactions.

Reduction to 3-Methoxy-4-methylbenzyl Alcohol

The aldehyde group of 3-methoxy-4-methylbenzaldehyde is reduced to the corresponding alcohol using potassium borohydride (KBH4). This step is critical for subsequent chlorination.

Reduction Protocol

A mixture of 3-methoxy-4-methylbenzaldehyde and water (1:3 mass ratio) is treated with potassium borohydride (0.12 eq.) at 35–40°C. The exothermic reaction requires gradual reagent addition to prevent overheating. After 2–3 hours, hydrochloric acid acidifies the mixture, and the product is extracted with chloroform or dichloromethane. The reduction typically achieves 88–95% conversion, with residual aldehyde removed via solvent washing.

Chlorination to this compound

The final step involves chlorinating 3-methoxy-4-methylbenzyl alcohol using hydrochloric acid (HCl) under controlled conditions.

Chlorination Mechanism and Process

In a reactor, 3-methoxy-4-methylbenzyl alcohol is combined with hydrocarbons (e.g., hexane) and concentrated HCl (36.5% mass fraction) at 38–42°C for 12 hours. The biphasic system separates the organic layer, which is washed with water, sodium bicarbonate, and brine to remove residual acid. Vacuum distillation under −0.099 MPa isolates this compound with ≥99% purity.

Table 2: Chlorination Parameters

ParameterRangeOptimal Value
Temperature38–42°C40°C
Reaction Time12 hours12 hours
HCl Concentration36.5% (mass fraction)36.5%
SolventHexaneHexane
Yield90–95%93%

Industrial-Scale Production Methods

Scaling the synthesis requires addressing solvent recovery and waste streams. The patent highlights closed-loop systems for methylene chloride and hexane recycling, reducing raw material costs by 30–40%. Continuous-flow reactors may further enhance yield consistency, though batch processes remain dominant due to simpler temperature control.

Comparative Analysis of Reaction Conditions

Methylation Solvent Impact

Methylene chloride outperforms chloroform in extraction efficiency (92% vs. 88%) due to its lower polarity, which minimizes emulsion formation. However, chloroform’s higher density simplifies phase separation in large-scale operations.

Chlorination Acid Selection

Hydrochloric acid is preferred over phosphorus-based chlorinating agents (e.g., PCl3) for its lower toxicity and easier handling. Excess HCl is neutralized with sodium bicarbonate, generating NaCl as the primary byproduct .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-methylbenzyl chloride to maximize yield and purity?

  • Methodological Answer : Optimize synthesis by controlling temperature (typically 0–50°C), using polar aprotic solvents (e.g., DMF or THF), and employing catalysts like tertiary amines. For example, alkylation of 3-methoxy-4-methylphenol with chloromethylating agents (e.g., SOCl₂ or PCl₃) under inert atmospheres improves yield . Monitor progress via TLC or GC-MS to ensure intermediate conversion.

Q. How can researchers effectively purify this compound to remove common by-products?

  • Methodological Answer : Use silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) to separate unreacted precursors. Recrystallization in cold diethyl ether or ethanol further enhances purity. LC-MS or 1^1H NMR can validate removal of impurities like residual phenols or chlorinated side products .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store in amber glass vials under nitrogen at –20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) prevent moisture ingress. Avoid prolonged exposure to light, as UV radiation accelerates decomposition .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 4.5–5.0 ppm for benzyl-Cl; δ 3.8–3.9 ppm for methoxy group) and 13^{13}C NMR (δ 45–50 ppm for CH₂Cl) confirm substitution patterns .
  • IR : Peaks at 550–650 cm1^{-1} (C-Cl stretch) and 1250–1270 cm1^{-1} (C-O of methoxy) validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the methoxy and methyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group at the 3-position deactivates the aromatic ring, reducing electrophilicity at the para position. Conversely, the methyl group at the 4-position provides steric hindrance, directing nucleophilic attack to the ortho position. Computational studies (DFT) can map charge distribution, while Hammett plots quantify substituent effects on reaction rates .

Q. What analytical strategies resolve contradictions in reported spectroscopic data (NMR, IR) for this compound derivatives?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry (e.g., distinguishing ortho vs. para substitution) .
  • 2D NMR : HSQC and HMBC correlations clarify coupling patterns in complex spectra, especially for diastereomers or rotamers .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. These identify electron-rich regions (e.g., methoxy-adjacent carbons) prone to electrophilic attack. Compare with experimental data (e.g., nitration or bromination outcomes) to validate predictions .

Q. What methodologies are employed to assess the bioactivity of this compound derivatives against bacterial strains?

  • Methodological Answer :

  • MIC Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Enzyme Inhibition : Screen for interactions with bacterial enzymes (e.g., penicillin-binding proteins) using fluorescence polarization or SPR .

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